Methyl 3-((6,7-dimethoxyquinolin-4-yl)oxy)benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-((6,7-dimethoxyquinolin-4-yl)oxy)benzoate typically involves the reaction of 6,7-dimethoxyquinoline-4-ol with methyl 3-hydroxybenzoate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Methyl 3-((6,7-dimethoxyquinolin-4-yl)oxy)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-((6,7-dimethoxyquinolin-4-yl)oxy)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-((6,7-dimethoxyquinolin-4-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Methyl 3-((6,7-dimethoxyquinolin-4-yl)oxy)benzoate can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline: Known for its antimicrobial properties.
6,7-Dimethoxyquinoline: Shares similar structural features but lacks the benzoate moiety.
Quinoline N-oxide: An oxidized form with different reactivity and biological activities.
Properties
CAS No. |
651054-44-3 |
---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
methyl 3-(6,7-dimethoxyquinolin-4-yl)oxybenzoate |
InChI |
InChI=1S/C19H17NO5/c1-22-17-10-14-15(11-18(17)23-2)20-8-7-16(14)25-13-6-4-5-12(9-13)19(21)24-3/h4-11H,1-3H3 |
InChI Key |
IMUIGQDOAZACTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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